molecular formula C9H10ClNO3 B1353266 2-Chloro-6-morpholino-4H-pyran-4-one CAS No. 119671-47-5

2-Chloro-6-morpholino-4H-pyran-4-one

Cat. No. B1353266
M. Wt: 215.63 g/mol
InChI Key: QGZKNCBYDQXMQU-UHFFFAOYSA-N
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Description

2-Chloro-6-morpholino-4H-pyran-4-one, commonly known as CMH, is a derivative of glycosylated 4-hydroxycoumarins. It has a molecular formula of C9H10ClNO3 and an average mass of 215.634 Da .


Synthesis Analysis

The synthesis of pyran derivatives often involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .


Molecular Structure Analysis

2-Chloro-6-morpholino-4H-pyran-4-one contains a total of 25 bonds, including 15 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 2 six-membered rings, 1 aliphatic ketone, 1 aliphatic tertiary amine, and 2 aliphatic ethers .

properties

IUPAC Name

2-chloro-6-morpholin-4-ylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-8-5-7(12)6-9(14-8)11-1-3-13-4-2-11/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZKNCBYDQXMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424999
Record name 4H-Pyran-4-one, 2-chloro-6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-morpholino-4H-pyran-4-one

CAS RN

119671-47-5
Record name 4H-Pyran-4-one, 2-chloro-6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-morpholinopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2 (11.3 g, 44.9 mmol) in dioxane was added perchloric acid (11.4 ml, 0.14 mol) and the reaction was heated at 90° C. under N2 for 1 hour. The reaction was cooled, neutralised with 2M NaOH (75 ml) and filtered. The aqueous layer was extracted with DCM (4×30 ml) and the organic layers were combined and dried over MgSO4. The organic layer was further treated with charcoal and filtered through celite. The dark yellow filtrate was evaporated in vacuo, and the resulting solid was triturated with hexane (50 ml) and dried to give 3 (7.3 g, 75%) as a light yellow powder. m/z (LC-MS, ESP): 216 (M++1). 1H-NMR (300 MHz, DMSO-d6): 3.3 (t, 4H), 3.65 (t, 4H), 5.4 (d, 1H), 6.25 (d, 1H).
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-morpholino-4H-pyran-4-one
Reactant of Route 2
2-Chloro-6-morpholino-4H-pyran-4-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-morpholino-4H-pyran-4-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-morpholino-4H-pyran-4-one

Citations

For This Compound
2
Citations
L Toledo-Sherman, P Breccia, R Cachope… - Journal of Medicinal …, 2019 - ACS Publications
… (15) Bromide intermediate 7 was coupled to 2-chloro-6-morpholino-4H-pyran-4-one (15) which, … by boronate formation and Suzuki coupling with 2-chloro-6-morpholino-4H-pyran-4-one. …
Number of citations: 12 pubs.acs.org
ZA Knight - 2005 - search.proquest.com
Protein and lipid kinases direct signal transduction by the phosphorylation of their substrates. Elucidating kinase-mediated signaling pathways and validating specific kinases as targets …
Number of citations: 4 search.proquest.com

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